molecular formula C13H21N3O4 B238728 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol CAS No. 132059-12-2

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol

Cat. No. B238728
CAS RN: 132059-12-2
M. Wt: 283.32 g/mol
InChI Key: OJNAORAGMROAOY-UHFFFAOYSA-N
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Description

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol, also known as ANP, is a synthetic compound that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has been widely used in scientific research as a tool to investigate the role of cyclic nucleotide-dependent protein kinases (PKA and PKG) in various physiological processes. 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol acts as an activator of both PKA and PKG, leading to downstream effects such as vasodilation, inhibition of platelet aggregation, and regulation of ion channels.

Mechanism of Action

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol binds to the extracellular domain of natriuretic peptide receptor A (NPR-A), leading to the activation of guanylate cyclase and the subsequent production of cyclic guanosine monophosphate (cGMP). cGMP then activates PKG, which leads to downstream effects such as the relaxation of smooth muscle cells and the inhibition of platelet aggregation.
Biochemical and Physiological Effects:
1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, regulation of ion channels, and modulation of cardiac function. 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has several advantages for lab experiments, including its high potency and specificity for NPR-A, its ability to activate both PKA and PKG, and its ability to modulate a variety of physiological processes. However, 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol also has some limitations, including its short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol research, including the development of more potent and selective NPR-A agonists, the investigation of the role of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol in neurological disorders, and the exploration of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol as a potential therapeutic agent for cardiovascular and neurological diseases.
In conclusion, 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol is a synthetic compound that has been widely used in scientific research due to its unique properties. 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, regulation of ion channels, and modulation of cardiac function. 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol has several advantages for lab experiments, including its high potency and specificity for NPR-A, its ability to activate both PKA and PKG, and its ability to modulate a variety of physiological processes. However, 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol also has some limitations, including its short half-life and the potential for off-target effects at high concentrations. There are several future directions for 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol research, including the development of more potent and selective NPR-A agonists, the investigation of the role of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol in neurological disorders, and the exploration of 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol as a potential therapeutic agent for cardiovascular and neurological diseases.

Synthesis Methods

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol can be synthesized through a multistep process starting with 2-nitrophenol. The synthesis involves the use of tert-butylamine, which acts as a protecting group for the amine group. The final product is obtained through the selective reduction of the nitro group to an amine group followed by the deprotection of the tert-butylamine group.

properties

IUPAC Name

1-(2-amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)15-7-9(17)8-20-11-6-4-5-10(12(11)14)16(18)19/h4-6,9,15,17H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNAORAGMROAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC(=C1N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616947
Record name 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol

CAS RN

132059-12-2
Record name 1-(2-Amino-3-nitrophenoxy)-3-(tert-butylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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